[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone
Description
[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring substituted with a hydroxyphenyl group and a piperidine ring linked to a pyridinylmethoxy group.
Properties
IUPAC Name |
[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-20-9-2-1-8-17(20)18-12-19(24-23-18)21(27)25-11-5-7-16(13-25)28-14-15-6-3-4-10-22-15/h1-4,6,8-10,12,16,26H,5,7,11,13-14H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIVJWQNHILVOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=NN2)C3=CC=CC=C3O)OCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The hydroxyphenyl group is introduced via electrophilic aromatic substitution. The piperidine ring is synthesized separately and then linked to the pyrazole ring through nucleophilic substitution reactions involving pyridinylmethoxy intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone is used as a building block for synthesizing more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. It may have applications in treating diseases by targeting specific biological pathways or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure allows for the development of novel products with specific properties.
Mechanism of Action
The mechanism of action of [3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group may participate in hydrogen bonding, while the pyrazole and piperidine rings can interact with hydrophobic pockets in the target molecules. This binding can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
What sets [3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone apart is its unique combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its structure enables it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
